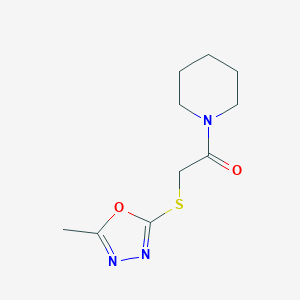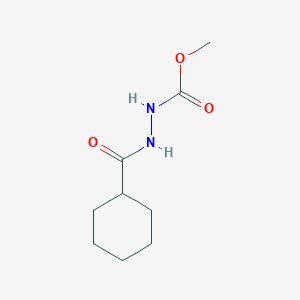
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure and potential biological activity.
Aplicaciones Científicas De Investigación
This molecule has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it has been suggested that the molecule may act by modulating the activity of ion channels or receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide can reduce inflammation and pain in animal models. It has also been shown to possess anticonvulsant properties and may have potential as a treatment for epilepsy. Additionally, this molecule has been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide in lab experiments is its potential for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
Future research on 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide could focus on elucidating its mechanism of action and exploring its potential applications in the treatment of various diseases. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the compound. Finally, further studies could investigate the safety and toxicity of this molecule in animal models.
Métodos De Síntesis
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide involves the reaction of 2-oxo-2-(1-piperidinyl)ethyl chloride with 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide |
|---|---|
Fórmula molecular |
C10H15N3O2S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-10(15-8)16-7-9(14)13-5-3-2-4-6-13/h2-7H2,1H3 |
Clave InChI |
IWHUWAFAUFLSHN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
SMILES canónico |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)


![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)





![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)

